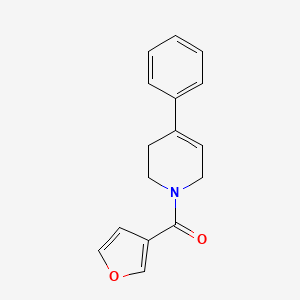
furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone, also known as Furanone, is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in bacterial and fungal cells, leading to their death. This compound has also been shown to disrupt the biofilm formation of certain bacteria, making it a potential candidate for the development of new antibacterial agents.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of a wide range of bacteria and fungi, including antibiotic-resistant strains. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone in lab experiments is its ability to inhibit the growth of a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics and pesticides. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for the research and development of furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone. One direction is the development of new antibiotics and pesticides based on the structure of this compound. Another direction is the study of this compound's potential applications in the treatment of inflammatory diseases. Additionally, the development of new methods for the synthesis of this compound could lead to the production of larger quantities at a lower cost, making it more accessible for scientific research.
Métodos De Síntesis
The synthesis of furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone involves the reaction of 4-phenyl-3,6-dihydro-2H-pyridin-1-one with furfural in the presence of a catalyst. The resulting product is then purified through a series of chemical reactions to obtain pure this compound.
Aplicaciones Científicas De Investigación
Furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and food science. In medicine, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In agriculture, this compound has been studied for its ability to inhibit the growth of certain plant pathogens, making it a potential candidate for the development of new pesticides. In food science, this compound has been studied for its ability to enhance the flavor and aroma of food products.
Propiedades
IUPAC Name |
furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(15-8-11-19-12-15)17-9-6-14(7-10-17)13-4-2-1-3-5-13/h1-6,8,11-12H,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSYEIQQOOYHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]acetamide](/img/structure/B7462619.png)
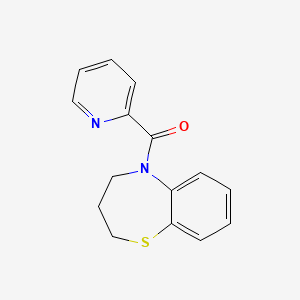

![5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7462631.png)
![4-[3-[(5-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B7462636.png)
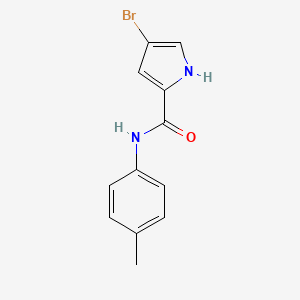
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(N-methylanilino)ethanone](/img/structure/B7462655.png)
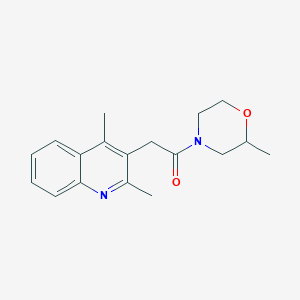
![2-[(4-Phenylpiperazino)methyl]-4-methyl-2H-1,2,4-triazole-3(4H)-thione](/img/structure/B7462673.png)
![5-Phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole](/img/structure/B7462685.png)
![N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462702.png)
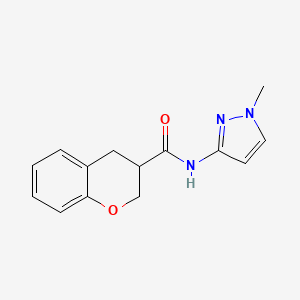

![N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7462719.png)